molecular formula C18H20N6O2 B2604036 1-benzyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 951547-39-0

1-benzyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2604036
CAS No.: 951547-39-0
M. Wt: 352.398
InChI Key: WLCWXRXFNBBBHL-UHFFFAOYSA-N
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Description

The compound “1-benzyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea” is a complex organic molecule. It contains a benzyl group, a tetrazolyl group, and an ethoxyphenyl group attached to a urea core .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactions based on its functional groups. For instance, the tetrazolyl group could potentially undergo reactions with acids or bases, and the ethoxyphenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents, while the tetrazolyl group could potentially make the compound more acidic .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

Research has explored derivatives of urea in the context of enzyme inhibition and potential anticancer activities. For instance, studies on various urea derivatives have shown their capabilities in inhibiting specific enzymes and displaying anticancer properties against certain cell lines. This includes the investigation of compounds for their roles in targeting enzymes like acetylcholinesterase and evaluating their effects on cancer cells, suggesting a potential avenue for therapeutic development involving 1-benzyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea derivatives (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).

Molecular Synthesis and Chemical Properties

The compound also finds relevance in the synthesis of complex molecular structures, demonstrating the versatility of urea derivatives in creating novel chemical entities. Studies have detailed the reactions of isocyanates with aminotetrazole to produce diverse urea compounds, showcasing the chemical flexibility and potential for generating a wide range of substances with varying biological activities and chemical properties. Such research underscores the utility of this compound in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (N. Peet, 1987).

Antimicrobial and Antioxidant Properties

Moreover, the exploration of urea derivatives extends to assessing their antimicrobial and antioxidant capabilities. Derivatives of urea, including those related to this compound, have been synthesized and evaluated for their potential as antimicrobial agents and their efficacy in exhibiting antioxidant properties. This line of research contributes to the understanding of the broader applications of urea derivatives in combating microbial infections and oxidative stress, which are critical factors in various diseases and health conditions (B. Shankar, P. Jalapathi, M. Nagamani, Bharath Gandu, Karunakar rao Kudle, 2017).

Properties

IUPAC Name

1-benzyl-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-2-26-16-10-8-15(9-11-16)24-17(21-22-23-24)13-20-18(25)19-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCWXRXFNBBBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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